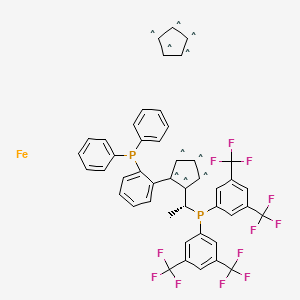
N N'-Bis(salicylidene)-1 2-phenylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(salicylidene)-1,2-phenylene: is a Schiff base compound derived from the condensation of salicylaldehyde and 1,2-phenylenediamine. This compound is known for its chelating properties and is widely used in coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(salicylidene)-1,2-phenylene involves the condensation reaction between salicylaldehyde and 1,2-phenylenediamine. The reaction typically occurs in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours, leading to the formation of the Schiff base compound.
Industrial Production Methods: In industrial settings, the synthesis of N,N’-Bis(salicylidene)-1,2-phenylene follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N’-Bis(salicylidene)-1,2-phenylene can undergo oxidation reactions, often in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of corresponding oxidized products such as quinones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted Schiff base derivatives.
Applications De Recherche Scientifique
N,N’-Bis(salicylidene)-1,2-phenylene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of sensors and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of N,N’-Bis(salicylidene)-1,2-phenylene primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its nitrogen and oxygen donor atoms. These metal complexes can then participate in various catalytic and biological processes. The molecular targets and pathways involved depend on the specific metal ion and the context of the application.
Comparaison Avec Des Composés Similaires
N,N’-Bis(salicylidene)ethylenediamine: Another Schiff base compound with similar chelating properties but derived from ethylenediamine instead of 1,2-phenylenediamine.
N,N’-Bis(salicylidene)diaminopropane: Similar structure but with a propane backbone.
N,N’-Bis(salicylidene)diaminobutane: Similar structure but with a butane backbone.
Uniqueness: N,N’-Bis(salicylidene)-1,2-phenylene is unique due to its aromatic backbone, which provides additional stability and rigidity to the metal complexes formed. This can lead to different catalytic and biological properties compared to its aliphatic counterparts.
Propriétés
Formule moléculaire |
C20H18CoN2O3 |
|---|---|
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
cobalt;2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;hydrate |
InChI |
InChI=1S/C20H16N2O2.Co.H2O/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24;;/h1-14,23-24H;;1H2 |
Clé InChI |
YHQRENMIEXZQDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3O)O.O.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)





![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)
